molecular formula C7F11N B1610790 Perfluorocyclohexanecarbonitrile CAS No. 51579-56-7

Perfluorocyclohexanecarbonitrile

Cat. No.: B1610790
CAS No.: 51579-56-7
M. Wt: 307.06 g/mol
InChI Key: USMUEODENAJNAL-UHFFFAOYSA-N
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Description

Perfluorocyclohexanecarbonitrile: is a fluorinated organic compound characterized by its high chemical stability and unique properties. It belongs to the class of perfluorinated compounds, which are known for their resistance to degradation and their ability to repel water and oil. These properties make this compound valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorocyclohexanecarbonitrile can be synthesized through the fluorination of cyclohexanecarbonitrile. This process involves the replacement of hydrogen atoms in cyclohexanecarbonitrile with fluorine atoms, typically using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is carried out in a fluorination reactor, where the temperature and pressure are carefully regulated to ensure complete fluorination.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination technologies, such as plasma fluorination or electrochemical fluorination, can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Perfluorocyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of perfluorinated cyclohexanone derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of partially fluorinated cyclohexane derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a fluorine atom with a different halogen or functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), typically used in acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), often used in anhydrous solvents.

    Substitution: Common reagents include halogenating agents like chlorine (Cl₂) or bromine (Br₂), and the reactions are typically carried out under controlled temperature and pressure conditions.

Major Products: The major products formed from these reactions include various perfluorinated and partially fluorinated derivatives of cyclohexanecarbonitrile, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: Perfluorocyclohexanecarbonitrile is used as a precursor in the synthesis of other fluorinated compounds. Its high stability and reactivity make it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its unique properties allow researchers to investigate its interactions with proteins, enzymes, and other biomolecules.

Medicine: this compound has potential applications in drug delivery systems due to its ability to form stable emulsions and its biocompatibility. It is also being explored for use in medical imaging and diagnostics.

Industry: In the industrial sector, this compound is used in the production of high-performance coatings, lubricants, and sealants. Its resistance to chemical and thermal degradation makes it suitable for use in harsh environments.

Comparison with Similar Compounds

    Perfluorocyclohexane: Similar in structure but lacks the nitrile group, making it less reactive in certain chemical reactions.

    Perfluorooctane: Another perfluorinated compound with a longer carbon chain, used in similar applications but with different physical and chemical properties.

    Perfluorobenzonitrile: Contains a benzene ring instead of a cyclohexane ring, leading to different reactivity and applications.

Uniqueness: Perfluorocyclohexanecarbonitrile is unique due to the presence of both the perfluorinated cyclohexane ring and the nitrile group. This combination imparts distinct chemical and physical properties, making it valuable in a wide range of applications. Its high stability, reactivity, and ability to form strong interactions with other molecules set it apart from other similar compounds.

Properties

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F11N/c8-2(1-19)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMUEODENAJNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504259
Record name 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51579-56-7
Record name 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluorocyclohexanecarbonitrile
Reactant of Route 2
Perfluorocyclohexanecarbonitrile
Reactant of Route 3
Perfluorocyclohexanecarbonitrile
Reactant of Route 4
Perfluorocyclohexanecarbonitrile
Reactant of Route 5
Perfluorocyclohexanecarbonitrile
Reactant of Route 6
Perfluorocyclohexanecarbonitrile

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